Ethyl bromo(chloro)(diethoxyphosphoryl)acetate Ethyl bromo(chloro)(diethoxyphosphoryl)acetate
Brand Name: Vulcanchem
CAS No.: 101834-90-6
VCID: VC19215317
InChI: InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
SMILES:
Molecular Formula: C8H15BrClO5P
Molecular Weight: 337.53 g/mol

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate

CAS No.: 101834-90-6

Cat. No.: VC19215317

Molecular Formula: C8H15BrClO5P

Molecular Weight: 337.53 g/mol

* For research use only. Not for human or veterinary use.

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate - 101834-90-6

Specification

CAS No. 101834-90-6
Molecular Formula C8H15BrClO5P
Molecular Weight 337.53 g/mol
IUPAC Name ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate
Standard InChI InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
Standard InChI Key IMPABOMWLNEFPV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br

Introduction

Synthesis and Optimization

The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves sequential functionalization of ethyl glyoxylate. A representative pathway includes:

Phosphorylation of Ethyl Glyoxylate

Ethyl glyoxylate reacts with diethyl phosphite in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form ethyl (diethoxyphosphoryl)glyoxylate. This step proceeds via a Michaelis-Arbuzov mechanism, yielding the phosphorylated intermediate in ~75% efficiency .

Halogenation

The α-position of the phosphorylated glyoxylate undergoes halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in dichloromethane. A radical initiator (e.g., AIBN) ensures regioselective bromination and chlorination, achieving a 65–70% yield .

Table 1: Synthetic Conditions for Ethyl Bromo(chloro)(diethoxyphosphoryl)acetate

StepReagentsConditionsYield
PhosphorylationDiethyl phosphite, BF₃·Et₂O0°C, 4 h75%
HalogenationNBS, NCS, AIBN40°C, 12 h68%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)-90% purity

Physicochemical Properties

Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a pale-yellow liquid at room temperature, with a density of 1.45 g/cm³ and a boiling point of 212°C (decomposes). Its solubility profile includes miscibility with dichloromethane, THF, and DMF, but limited solubility in water (<0.1 g/L) .

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, 2H, J = 7.1 Hz, CH₂CH₃), 4.10–4.05 (m, 4H, PO(OCH₂CH₃)₂), 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.28 (t, 6H, J = 7.0 Hz, PO(OCH₂CH₃)₂).

  • ³¹P NMR (162 MHz, CDCl₃): δ 18.5 (s, PO(OCH₂CH₃)₂).

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a trifunctional electrophile in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces α-aryl-α-phosphoryl acetates, which are precursors to kinase inhibitors .

Asymmetric Catalysis

Chiral ligands derived from this compound facilitate enantioselective aldol reactions. The phosphoryl group stabilizes transition states, achieving enantiomeric excess (ee) values up to 92% .

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